5-(Azidomethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one
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Overview
Description
5-(Azidomethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Mechanism of Action
Target of Action
The primary target of 5-(Azidomethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one is a flavin adenine dinucleotide (FAD)-dependent hydroxylase . This enzyme plays a crucial role in the metabolism of various substances within the cell .
Mode of Action
The compound interacts with its target, the FAD-dependent hydroxylase, by promoting compound catabolism through hydroxylation from molecular oxygen . This interaction results in changes in the metabolic processes within the cell .
Result of Action
It has been found to show promising activity against mycobacterium tuberculosis within macrophages , suggesting it may have potential as an antitubercular agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azidomethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of Meldrum’s acid derivatives to introduce the azidomethyl group into the pyrazolo[1,5-a]pyrimidine scaffold . The reaction conditions often include the use of palladium catalysts and mild temperatures to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Azidomethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azidomethyl group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azidomethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines with different functional groups, which can exhibit unique biological activities .
Scientific Research Applications
5-(Azidomethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with unique photophysical properties.
Comparison with Similar Compounds
Similar Compounds
5-Aminoazolo[1,5-a]pyrimidines: These compounds have similar structural features but differ in the functional groups attached to the pyrazolo[1,5-a]pyrimidine core.
7-Trifluoromethylpyrazolo[1,5-a]pyrimidines: These derivatives have a trifluoromethyl group instead of an azidomethyl group, leading to different chemical and biological properties.
Uniqueness
5-(Azidomethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and biological activity. This compound’s ability to undergo various chemical transformations and its potential as a versatile building block in medicinal chemistry make it a valuable compound for research and development .
Properties
IUPAC Name |
5-(azidomethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N6O/c8-12-9-4-5-3-7(14)13-6(11-5)1-2-10-13/h1-3,10H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSYZPLNBXUXBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNN2C1=NC(=CC2=O)CN=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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